1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE
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Overview
Description
1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl and methylpiperazinyl groups in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound affects the signaling pathways associated with alpha1-adrenergic receptors. These pathways regulate the differentiation, proliferation, migration, and survival of immune cells . Overactivity of these pathways can cause cellular dysfunctions in many human disorders, such as inflammatory and autoimmune diseases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Result of Action
The compound has shown anti-inflammatory effects in studies . It has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time of animals in the second phase of the formalin test, and reduce oedema formation . Furthermore, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The presence of the 4-methylpiperazin-1-yl group could potentially influence its interaction with various enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Compounds with similar structures have shown to influence cell function. For instance, a piperazine derivative has been reported to exhibit anti-inflammatory effects, reducing cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE typically involves a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This chalcone is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting pyrazole is further reacted with 4-methylpiperazine and a suitable pyrimidine precursor under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core pyrazolo[1,5-a]pyrimidine structure and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine moiety, which is known for its pharmacokinetic properties and biological activities.
Uniqueness
1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE is unique due to the specific combination of the methoxyphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-19(23-10-8-22(2)9-11-23)24-18(20-14)13-16(21-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFYNBCGOKMUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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